Einecs 303-444-6

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) lists chemicals marketed in the EU between 1971 and 1981. EINECS entries generally lack comprehensive experimental data, necessitating comparative approaches to infer properties based on structurally or functionally analogous compounds. Such comparisons rely on computational tools, similarity metrics, and predictive models like Quantitative Structure-Activity Relationships (QSARs) to fill data gaps .

Properties

CAS No. |

94199-70-9 |

|---|---|

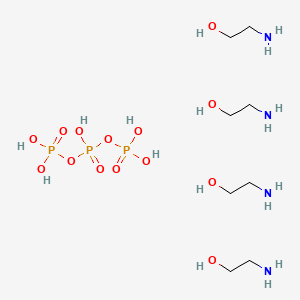

Molecular Formula |

C8H33N4O14P3 |

Molecular Weight |

502.29 g/mol |

IUPAC Name |

2-aminoethanol;diphosphono hydrogen phosphate |

InChI |

InChI=1S/4C2H7NO.H5O10P3/c4*3-1-2-4;1-11(2,3)9-13(7,8)10-12(4,5)6/h4*4H,1-3H2;(H,7,8)(H2,1,2,3)(H2,4,5,6) |

InChI Key |

MGMRZCGOMNXGFN-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N.C(CO)N.C(CO)N.C(CO)N.OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 303-444-6 involve various synthetic routes and reaction conditions. Industrial production methods typically include:

Chemical Synthesis: This involves the combination of raw materials under controlled conditions to produce the desired compound. The specific reagents and catalysts used depend on the chemical structure of this compound.

Reaction Conditions: These include temperature, pressure, and pH levels that are optimized to maximize yield and purity. The exact conditions vary based on the desired end product and the efficiency of the reaction.

Chemical Reactions Analysis

Einecs 303-444-6 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

Einecs 303-444-6 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: The compound may be used in biological studies to understand its effects on living organisms.

Medicine: It could have potential therapeutic applications, depending on its biological activity and mechanism of action.

Industry: this compound is used in industrial processes, such as the manufacture of other chemicals, materials, or products.

Mechanism of Action

The mechanism of action of Einecs 303-444-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and reactivity. The exact molecular targets and pathways involved are determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Observations:

Structural Similarity : High Tanimoto scores (≥0.70) indicate robust predictive power for toxicity endpoints. For example, boronic acids with 87% similarity to labeled analogs enable reliable QSAR predictions .

Property Overlaps : Compounds with comparable log P and solubility values often exhibit similar bioavailability and environmental persistence, even with divergent structures .

Data Coverage : A small subset of labeled compounds (e.g., 1,387 REACH Annex VI chemicals) can predict hazards for >33,000 EINECS substances, highlighting the efficiency of read-across strategies .

Research Findings and Limitations

Advancements in Predictive Modeling

- QSAR Models: Validated models for mononitrobenzenes and organothiophosphates demonstrate applicability to ~54% of EINECS chemicals, though challenges persist for complex mixtures (e.g., botanical extracts) .

- Network-Based Read-Across : Figure 7 in visualizes how EINECS compounds cluster around labeled analogs, covering >90% of chemical space with minimal labeled data .

Limitations and Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.